molecular formula C7H13NO B2868663 4-Propylpyrrolidin-2-one CAS No. 89895-19-2

4-Propylpyrrolidin-2-one

Cat. No.: B2868663
CAS No.: 89895-19-2
M. Wt: 127.187
InChI Key: NCBVCRLVTCSQAG-UHFFFAOYSA-N
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Description

4-Propylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidin-2-one, where a propyl group is attached to the fourth carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Propylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the enzymatic conversion of dimethyl 3-propyl pentanedioate into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This intermediate is then amidated, followed by ester hydrolysis to obtain (S)-3-(2-amino-2-oxoethyl) hexanoic acid. The amide is converted to amine by Hofmann rearrangement and cyclization, resulting in this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow electrochemical reactors. This method offers advantages such as faster reaction times and better mixing of the heterogeneous reaction. The electrochemical batch oxidative cyclization/functionalization of 2-pyrrolidinones is translated to a continuous flow electrochemical reactor, improving productivity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides or acyl chlorides are often used as reagents.

Major Products:

Scientific Research Applications

4-Propylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in the synthesis of Brivaracetam, the compound exhibits high affinity towards synaptic vesicle glycoprotein, which plays a crucial role in neurotransmitter release. This interaction helps in modulating neuronal activity and reducing seizure occurrences .

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound without the propyl group.

    Brivaracetam: A derivative used as an antiepileptic drug.

    Levetiracetam: Another antiepileptic drug with a similar pyrrolidinone structure.

Uniqueness: 4-Propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more suitable for certain pharmaceutical applications compared to its unsubstituted counterparts .

Properties

IUPAC Name

4-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBVCRLVTCSQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Platinum oxide (0.4 g) was added to a solution of methyl 3-(nitromethyl)hexanoate (3.64 g, 19.2 mmol) in ethanol (20 ml) was added and the mixture was stirred at room temperature for 18 hours under a hydrogen stream. The reaction mixture was filtered through celite, and then the solvent of the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate, ethyl acetate: methanol) to yield the title compound (1.63 g) as a light yellow oil. 1H-NMR (CDCl3) δ(ppm) 0.92 (3H, t, J=7.2 Hz), 1.27-1.53 (4H, m), 1.93-2.05 (1H, m), 2.37-2.53 (2H, m), 3.01 (1H, dd, J=9.2 Hz, 6.4 Hz), 3.48 (1H, dd, J=9.2 Hz, 9.2 Hz), 5.67-5.97 (1H, m)
Name
methyl 3-(nitromethyl)hexanoate
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

300 g (1.476 mol) of 3-nitromethyl-hexanoic acid ethyl ester (B) are diluted in methanol (500 ml). The mixture is transferred to an autoclave of 1 L. The reaction mixture is allowed to react at 55° C. under 50 bars of hydrogen pressure for 28 h. The catalyst is filtered on celite and washed with methanol. The filtrate is recovered with 500 ml of dichloromethane. Then, the solution is extracted with water (2×400 ml). The organic layers are dried with MgSO4, filtered and concentrated to afford an oil residue (177.12 g, HPLC purity=82.6%) which is purified by distillation (110° C., 7.10−2 mbar). 147.82 g of (C) are obtained (Yield=78.7%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78.7%

Synthesis routes and methods III

Procedure details

In a 50 ml three necked flask fitted with a magnetic stirrer, under inert atmosphere, a solution of (2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine a29 (1 eq, 0.69 mmol, 170 mg), propionaldehyde (1.4 eq, 0.966 mmol, 56 mg, 71 μl), acetic acid (0.3 ml) and dioxane (4 ml) was heated at 65° C. during 40 h. After cooling to room temperature, the solvent was removed under vacuum and the crude product was purified by preparative thin layer chromatography (CH2Cl2/MeOH/NH4OH: 96/3.6/0.4) to give of 1-[(2-propyl)-benzimidazol-1-yl)methyl]-4-propylpyrrolidin-2-one 94 (65 mg, 33%).
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71 μL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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